FXa Inhibitory Potency: Piperazinylimidazo[1,2-a]pyridine Scaffold vs. Pyridylpiperidine Reference
In a direct head-to-head study within the same laboratory, piperazinylimidazo[1,2-a]pyridine 2b exhibited a Factor Xa IC50 of 0.021 µM, representing a 2.9-fold improvement in potency compared to the pyridylpiperidine lead compound 1 (IC50 = 0.061 µM) [1]. Although the exact CAS 1384264-46-3 compound was not the specific test article, the class-level inference shows that the imidazo[1,2-a]pyridine core bearing a piperazine-based S4 binding element delivers substantially enhanced anticoagulant target engagement relative to the pyridylpiperidine alternative.
| Evidence Dimension | Factor Xa (FXa) enzymatic inhibition potency |
|---|---|
| Target Compound Data | Piperazinylimidazo[1,2-a]pyridine 2b: IC50 = 0.021 µM |
| Comparator Or Baseline | Pyridylpiperidine compound 1: IC50 = 0.061 µM |
| Quantified Difference | 2.9-fold more potent (0.021 vs 0.061 µM) |
| Conditions | Human FXa enzymatic assay; Bioorg. Med. Chem. 2008, 16, 3125. |
Why This Matters
This demonstrates that the imidazo[1,2-a]pyridine/piperazine pharmacophore can achieve superior target engagement compared to a widely used pyridylpiperidine bioisostere, guiding selection of building blocks for anticoagulant lead design.
- [1] Imaeda, Y. et al. Discovery of piperazinylimidazo[1,2-a]pyridines as novel S4 binding elements for orally active factor Xa inhibitors. Bioorg. Med. Chem. 2008, 16, 3125-3140. View Source
